8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Description

Chemical Identity and Nomenclature

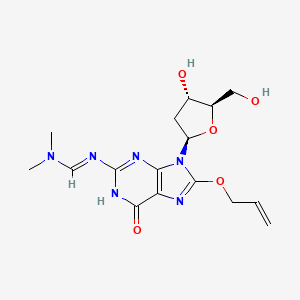

This compound, designated by the Chemical Abstracts Service number 869354-73-4, represents a sophisticated modification of the naturally occurring nucleoside deoxyguanosine. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide, which precisely describes its complex stereochemical configuration and functional group arrangement. The molecular formula C16H22N6O5 indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, six nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 378.38 grams per mole.

The nomenclature reflects several key structural modifications compared to the parent deoxyguanosine molecule. The "8-allyloxy" designation indicates the presence of an allyl group (-CH2-CH=CH2) connected through an oxygen atom at the 8-position of the purine ring system. The "N2-(dimethylaminomethylidene)" portion describes the substitution at the 2-amino group of guanine, where a dimethylaminomethylidene group has been introduced. Alternative names for this compound include 2'-Deoxy-N-[(dimethylamino)methylene]-8-(2-propenyloxy)guanosine and Guanosine, 2'-deoxy-N-[(dimethylamino)methylene]-8-(2-propenyloxy), which emphasize different aspects of its chemical structure.

The compound's chemical identity is further characterized by its stereochemical configuration, particularly the (2R,4S,5R) configuration of the deoxyribose sugar moiety, which maintains the natural β-D-configuration found in deoxyguanosine. This stereochemical arrangement is crucial for the compound's biological activity and its ability to interact with DNA-related enzymes and cellular machinery. The presence of both the allyloxy and dimethylaminomethylidene modifications creates a unique chemical environment that distinguishes this compound from other nucleoside analogs and contributes to its specific research applications.

Historical Context in Nucleoside Modification Research

The development of this compound emerged from decades of research into nucleoside modifications and their applications in understanding DNA damage mechanisms. The broader field of nucleoside modification research has its roots in the recognition that oxidative DNA damage represents a fundamental biological process with significant implications for mutagenesis, carcinogenesis, and aging. The measurement of oxidative DNA damage markers, particularly 8-hydroxy-2'-deoxyguanosine, became a cornerstone of this research field, with methodologies developed as early as 2001 for high-performance liquid chromatography/mass spectrometry analysis.

The historical development of oxidative DNA damage research established that 8-oxo-2'-deoxyguanosine represents one of the major products of DNA oxidation, with steady-state levels serving as measurements of oxidative stress within cells. Research by Swenberg and colleagues demonstrated that 8-oxo-deoxyguanosine occurs at an average frequency of 2,400 lesions per cell in mammalian tissues, making it the most frequent oxidative DNA damage normally present in cellular DNA. This foundational understanding provided the scientific rationale for developing modified nucleoside analogs that could serve as research tools for studying these fundamental biological processes.

The synthesis and characterization of this compound represents part of a broader trend in nucleoside chemistry toward creating functionally modified analogs that retain biological relevance while offering enhanced analytical or research capabilities. The compound's development reflects advances in synthetic organic chemistry that enabled the precise introduction of functional groups at specific positions on the nucleoside structure. The dimethylaminomethylidene modification at the N2 position, in particular, represents a sophisticated approach to modifying nucleoside reactivity while maintaining structural integrity.

The compound's historical significance also relates to its applications in studying Friend murine erythroleukemia cells, where it demonstrates the ability to induce cellular differentiation in vitro. This biological activity places the compound within the broader context of nucleoside analogs used in cell biology research, contributing to understanding of how modified nucleosides can influence cellular processes. The development of this compound thus represents both a continuation of traditional nucleoside modification approaches and an innovation in creating tools for studying DNA damage and cellular differentiation mechanisms.

Position Within the 8-Oxo-2'-deoxyguanosine Derivative Family

This compound occupies a distinctive position within the broader family of 8-oxo-2'-deoxyguanosine derivatives, serving as a structurally modified analog that maintains functional relationships to the parent oxidative DNA damage marker. The compound functions as a derivative of 8-hydroxy-2'-deoxyguanosine, which itself represents a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis. This relationship positions the compound within a well-established research framework for studying oxidative DNA damage and its biological consequences.

The 8-oxo-2'-deoxyguanosine family encompasses various related compounds that share common structural features while exhibiting distinct chemical and biological properties. The parent compound, 8-oxo-2'-deoxyguanosine, represents one of the major products of DNA oxidation and serves as a biomarker of oxidative stress. Related compounds in this family include 8-oxo-deoxyguanosine triphosphate, which functions as a mutagenic deoxyribonucleoside triphosphate that can be incorporated into DNA during polymerase chain reaction amplification. The triphosphate form demonstrates mutagenic properties by mispairing with adenine, leading to adenine-to-cytosine and guanine-to-thymine transversion mutations.

The structural modifications present in this compound distinguish it from other family members through the introduction of the allyloxy group at the 8-position and the dimethylaminomethylidene substitution at the N2 position. These modifications create a compound that retains the fundamental purine-deoxyribose structure while offering enhanced chemical stability and modified reactivity compared to the parent 8-oxo-2'-deoxyguanosine. The allyloxy substitution at the 8-position represents a significant structural departure from the hydroxyl group found in 8-hydroxy-2'-deoxyguanosine, potentially altering the compound's oxidation state and chemical behavior.

Table 1: Comparative Analysis of 8-Oxo-2'-deoxyguanosine Family Members

The positioning of this compound within this family reflects its dual nature as both a research tool and a compound with intrinsic biological activity. Unlike the parent 8-oxo-2'-deoxyguanosine, which primarily serves as a biomarker, this modified derivative demonstrates active biological properties, including the ability to induce differentiation in Friend murine erythroleukemia cells. This functional capability places the compound in a unique position within the family, bridging purely analytical applications with active biological research tools. The compound's relationship to other family members also extends to its potential role in studying DNA repair mechanisms, as research has shown that 8-oxo-deoxyguanosine lesions are rapidly repaired in cellular systems, with half-lives as short as 11 minutes following radiation-induced damage.

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/b17-8+/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHMYLTFNJSDF-KJIUFUOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine is a modified nucleoside that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a modified guanosine structure with an allyloxy group at the 8-position and a dimethylaminomethylidene group at the N2 position. This unique structural modification is believed to influence its biological properties significantly.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound is thought to interfere with DNA replication and transcription processes, leading to cell cycle arrest and subsequent apoptosis. This is facilitated by its interaction with specific molecular targets within the cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Broad-Spectrum Activity : Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of the compound allow for effective penetration into bacterial cells, enhancing its antimicrobial efficacy.

Table 1: Summary of Biological Activities

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The compound showed a dose-dependent response, indicating its potential as an effective anticancer agent.

- Example : In a murine model of colon carcinoma (CT-26), treatment with the compound resulted in over 50% reduction in tumor size compared to untreated controls, highlighting its therapeutic potential in vivo .

Antimicrobial Study

In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

- Example : A study reported that derivatives of the compound displayed significant bactericidal effects against clinical isolates of E. coli, suggesting its utility in treating resistant infections .

Mechanistic Insights

The biological activity of this compound is primarily attributed to its ability to interact with DNA and RNA synthesis pathways. The presence of the dimethylaminomethylidene group enhances binding affinity to nucleic acid targets, while the allyloxy group may facilitate cellular uptake.

Scientific Research Applications

The compound 8-Allyloxy-N2-(dimethylaminomethylidene)-2'-deoxyguanosine is a derivative of 8-hydroxy-2'-deoxyguanosine and has garnered attention for its various applications in scientific research. This article delves into its applications, particularly focusing on its role in medicinal chemistry, molecular biology, and potential therapeutic uses.

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural modifications enhance its interaction with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives like this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy.

Molecular Biology

In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications.

Nucleoside Analog Studies

As a nucleoside analog, it can be incorporated into DNA or RNA strands, allowing researchers to investigate the effects of modified nucleotides on genetic processes such as replication and transcription. This application is crucial for understanding mutagenesis and the development of genetic therapies.

Biochemical Assays

The compound is utilized in various biochemical assays to study enzyme activity and substrate specificity. Its ability to mimic natural nucleotides facilitates the exploration of enzyme mechanisms, particularly those involved in nucleotide metabolism.

Table 1: Comparison of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects, leading to reduced viability and increased apoptosis rates. The findings suggest that this compound could be further developed as a chemotherapeutic agent.

Case Study 2: Nucleotide Metabolism

Research exploring the incorporation of this compound into DNA strands revealed insights into how modified nucleotides affect replication fidelity. The results indicated that while incorporation occurs, it also leads to increased mutation rates, highlighting potential implications for genetic stability in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2-[(Dimethylamino)methylene]-2'-deoxyguanosine Derivatives

Compound A : 2′-Deoxy-N2-dimethylaminomethyleneguangosine (CAS: 17331-13-4)

- Molecular Formula : C13H18N6O4

- Key Features: Lacks the C8 allyloxy group but retains the N2-dimethylaminomethylidene modification.

- Applications : Used as a protected nucleoside in DNA synthesis. The absence of the C8 allyloxy group simplifies its structure but limits its utility in applications requiring selective reactivity at the C8 position .

Compound B : N2-[(Dimethylamino)methylene]-8-[(3-methyl-3H-naphtho[2,1-d]imidazol-2-yl)amino]-β-D-2′-deoxyguanosine

- Molecular Formula : C25H27N7O4 (estimated).

- Key Features: Contains a bulky naphthoimidazole group at C8 and the N2-dimethylaminomethylidene group.

- Applications: Designed for studying DNA adducts formed by genotoxic agents. The C8 modification mimics lesions caused by nitroso compounds, making it relevant in toxicology research .

Comparison with Target Compound :

- Structural Differences : The target compound substitutes C8 with an allyloxy group instead of a naphthoimidazole or hydrogen.

C8-Modified 2'-Deoxyguanosine Derivatives

Compound C : 8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG, CAS: 88847-89-6)

- Molecular Formula : C10H13N5O5

- Key Features : Oxidative lesion at C8, forming a stable 8-oxoguanine residue.

- Applications : A biomarker for oxidative DNA damage linked to cancer, diabetes, and aging .

Compound D : 8-Oxo-N2-isobutyryl-2'-deoxyguanosine

Comparison with Target Compound :

- Functional Groups: The target compound replaces the 8-oxo group with allyloxy and uses a dimethylaminomethylidene group instead of isobutyryl at N2.

- Biological Relevance : 8-oxodG (Compound C) is biologically significant in DNA damage studies, whereas the target compound is tailored for synthetic chemistry applications .

Key Findings :

- The allyloxy group in the target compound enhances synthetic versatility compared to unmodified derivatives like Compound A.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-Allyloxy-N2-(dimethylaminomethylidene)-2'-deoxyguanosine, and how do they compare in yield and purity?

- Methodological Answer : The compound is synthesized via chemical modifications of 2'-deoxyguanosine (dG). A common approach involves introducing the allyloxy group at the 8-position through nucleophilic substitution under controlled pH (e.g., using allyl bromide in dimethylformamide) . The N2-dimethylaminomethylidene group is typically added via condensation with dimethylformamide dimethyl acetal (DMF-DMA), which forms a stable Schiff base at the N2 position . Enzymatic methods, such as engineered purine nucleoside phosphorylases, may offer higher regioselectivity but require optimization for non-natural substrates . Yield and purity depend on protecting group strategies (e.g., 3',5'-O-tetraisopropyldisiloxane) to prevent side reactions .

Q. How can researchers characterize the structural and electronic properties of this modified nucleoside?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY for allyloxy and dimethylaminomethylidene groups), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and UV-Vis spectroscopy to assess electronic changes due to substitution . Computational methods (DFT) can model steric effects of the allyloxy group and electron density shifts at the N2 position, which influence base-pairing behavior .

Q. What are the stability considerations for this compound under experimental conditions (e.g., pH, temperature)?

- Methodological Answer : The allyloxy group is susceptible to oxidation under acidic or oxidative conditions (e.g., H₂O₂), requiring storage in inert atmospheres at −20°C . The dimethylaminomethylidene moiety hydrolyzes in aqueous media above pH 7.0; thus, buffers like ammonium acetate (pH 6.5–7.0) are recommended for in vitro studies .

Advanced Research Questions

Q. How does the N2-dimethylaminomethylidene modification influence DNA repair enzyme recognition compared to natural dG or 8-oxo-dG?

- Methodological Answer : Incorporate the modified nucleoside into oligonucleotides and assess recognition by glycosylases (e.g., MutY, OGG1) using gel-shift assays or fluorescence anisotropy . Compare repair kinetics with 8-oxo-dG, which is excised more efficiently due to its destabilized base pairing. The dimethylaminomethylidene group may sterically hinder enzyme binding or alter electronic properties, reducing repair efficiency .

Q. What experimental designs are optimal for studying sequence-specific oxidative damage in DNA containing this modified nucleoside?

- Methodological Answer : Synthesize site-specific modified oligonucleotides and expose them to oxidative agents (e.g., peroxynitrite, riboflavin/UV light). Use LC-MS/MS to quantify lesion formation (e.g., 8-oxo-dG derivatives) and compare with unmodified dG . Include isotopically labeled standards (e.g., [¹³C,¹⁵N]-dG) to correct for artifactual oxidation during sample processing .

Q. Can this compound serve as a precursor for generating DNA-protein cross-links (DPCs) under oxidative stress?

- Methodological Answer : Oxidize the allyloxy group (e.g., via mCPBA to form an epoxide), which can react with lysine residues in histones. Use SDS-PAGE and Western blotting with anti-histone antibodies to detect cross-links . Compare cross-linking efficiency with other 8-substituted dG derivatives (e.g., 8-oxo-dG) to evaluate structural determinants of DPC formation .

Methodological Challenges and Solutions

Q. How to mitigate artifactual oxidation during the quantification of oxidative lesions derived from this compound?

- Solution : Employ chelating agents (e.g., deferoxamine) in buffers to inhibit metal-catalyzed oxidation . Use enzymatic digestion (e.g., nuclease P1, alkaline phosphatase) instead of acidic hydrolysis to release nucleosides . Validate results with inter-laboratory protocols, as demonstrated in ESCCODD studies for 8-oxo-dG .

Q. What strategies enhance the incorporation of this modified nucleoside into oligonucleotides for structural studies?

- Solution : Use phosphoramidite chemistry with a tert-butyldimethylsilyl (TBDMS) group at the 2'-position to improve coupling efficiency during solid-phase synthesis . Post-synthesis, deprotect under mild conditions (e.g., ammonium hydroxide/EtOH) to preserve the allyloxy and dimethylaminomethylidene groups .

Data Contradictions and Resolution

Q. Discrepancies in reported repair efficiencies of N2-modified dG derivatives across studies: How to reconcile?

- Resolution : Variability arises from differences in oligonucleotide sequence context, enzyme isoforms, and lesion quantification methods. Standardize assays using defined substrates (e.g., EcoRI restriction sites flanking the lesion) and orthogonal validation (e.g., LC-MS and ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.